{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone
Overview
Description
{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone is an organic compound characterized by its unique chemical structure, which includes a pyrrolidine ring attached to a benzoyl group, further substituted with a 4-chloro-3-methylphenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-3-methylphenol with benzyl chloride to form 4-chloro-3-methylphenoxy methyl benzene. This intermediate is then subjected to Friedel-Crafts acylation using pyrrolidine and benzoyl chloride under acidic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: {4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
{4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of {4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 4-chloro-3-methylphenoxy acetic acid
- 4-chloro-3-methylphenoxy methyl benzene
- 1-{4-[(4-chloro-3-methylphenoxy)methyl]benzoyl}piperidine
Comparison: {4-[(4-Chloro-3-methylphenoxy)methyl]phenyl}(pyrrolidin-1-yl)methanone is unique due to its specific substitution pattern and the presence of the pyrrolidine ring. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(4-chloro-3-methylphenoxy)methyl]phenyl]-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO2/c1-14-12-17(8-9-18(14)20)23-13-15-4-6-16(7-5-15)19(22)21-10-2-3-11-21/h4-9,12H,2-3,10-11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZNMTSUVGBHDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=C(C=C2)C(=O)N3CCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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